

# Cyclopentyl tosylate physical and chemical properties.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyclopentyl tosylate

Cat. No.: B1655395

[Get Quote](#)

## An In-depth Technical Guide to Cyclopentyl Tosylate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of **cyclopentyl tosylate**, a key intermediate in organic synthesis. It includes detailed experimental protocols and visual diagrams to facilitate understanding and application in research and development settings.

### Core Physical and Chemical Properties

**Cyclopentyl tosylate** ( $C_{12}H_{16}O_3S$ ) is an organic sulfonate ester formed from cyclopentanol and p-toluenesulfonyl chloride.<sup>[1]</sup> Its utility in chemical synthesis stems from the tosylate group, which functions as an excellent leaving group in nucleophilic substitution and elimination reactions.<sup>[1][2]</sup>

The key physical and chemical properties of **cyclopentyl tosylate** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>3</sub> S	[1][3]
Molecular Weight	240.32 g/mol	[1][3]
CAS Number	3558-06-3	[1][3]
Topological Polar Surface Area	51.8 Å <sup>2</sup>	[3]
XLogP3-AA (Lipophilicity)	2.8	[3]
InChIKey	ZWOQVPFVARFZSF-UHFFFAOYSA-N	[1][3]
Appearance	Crystalline Solid	[1]

## Chemical Reactivity and Stability

The reactivity of **cyclopentyl tosylate** is dominated by the nature of the tosylate (p-toluenesulfonate) group. This group is a superb leaving group because its negative charge is stabilized through resonance across the sulfonate group and the aromatic ring, making its conjugate acid (p-toluenesulfonic acid) very strong.[4]

- **Nucleophilic Substitution:** As a primary alkylating agent, **cyclopentyl tosylate** readily undergoes S<sub>N</sub>2 reactions with a wide range of nucleophiles (e.g., halides, cyanides, azides). [1] The reaction involves the backside attack of the nucleophile on the carbon atom bonded to the tosylate, leading to inversion of stereochemistry if the carbon is chiral.
- **Steric Effects:** The cyclopentane ring exists in an envelope conformation, which presents less steric hindrance compared to the chair conformation of cyclohexane.[1] This results in **cyclopentyl tosylate** being more reactive in nucleophilic substitution reactions than its cyclohexyl analog. For instance, reduction with LiAlH<sub>4</sub> to cyclopentane occurs in just 15 minutes, whereas cyclohexyl tosylate requires 12 hours for the same transformation.[1]
- **Stability:** **Cyclopentyl tosylate** is stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Thermal decomposition may produce toxic gases such as carbon monoxide and sulfur oxides.[5]

## Experimental Protocols

The most common laboratory-scale synthesis involves the reaction of cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base like pyridine or triethylamine to neutralize the HCl byproduct.<sup>[1][2]</sup>

Reaction: Cyclopentanol + p-Toluenesulfonyl Chloride → **Cyclopentyl Tosylate** + Pyridinium Chloride

Materials and Reagents:

- Cyclopentanol (1.0 eq)
- p-Toluenesulfonyl chloride (p-TsCl) (1.1 eq)
- Anhydrous Pyridine (2.5 eq) or Triethylamine (3.0 eq)
- Anhydrous Dichloromethane (DCM) or Diethyl Ether
- 1M Hydrochloric Acid (HCl)
- 5% Sodium Bicarbonate (NaHCO<sub>3</sub>) Solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Ethyl Acetate
- Hexane

Procedure:

- Dissolve cyclopentanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
- Cool the flask to 0-5°C in an ice bath.
- Add pyridine (2.5 eq) to the solution.

- Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.[\[1\]](#)
- Workup: a. Quench the reaction by slowly adding ice-cold 1M HCl to neutralize excess pyridine.[\[1\]](#) b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 5% NaHCO<sub>3</sub> solution and then with brine.[\[1\]](#) d. Dry the organic layer over anhydrous MgSO<sub>4</sub>.[\[1\]](#) e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[\[1\]](#)
- Purification: a. Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to obtain the final product as a crystalline solid.[\[1\]](#) This method typically yields 75-85% of the purified product.[\[1\]](#)

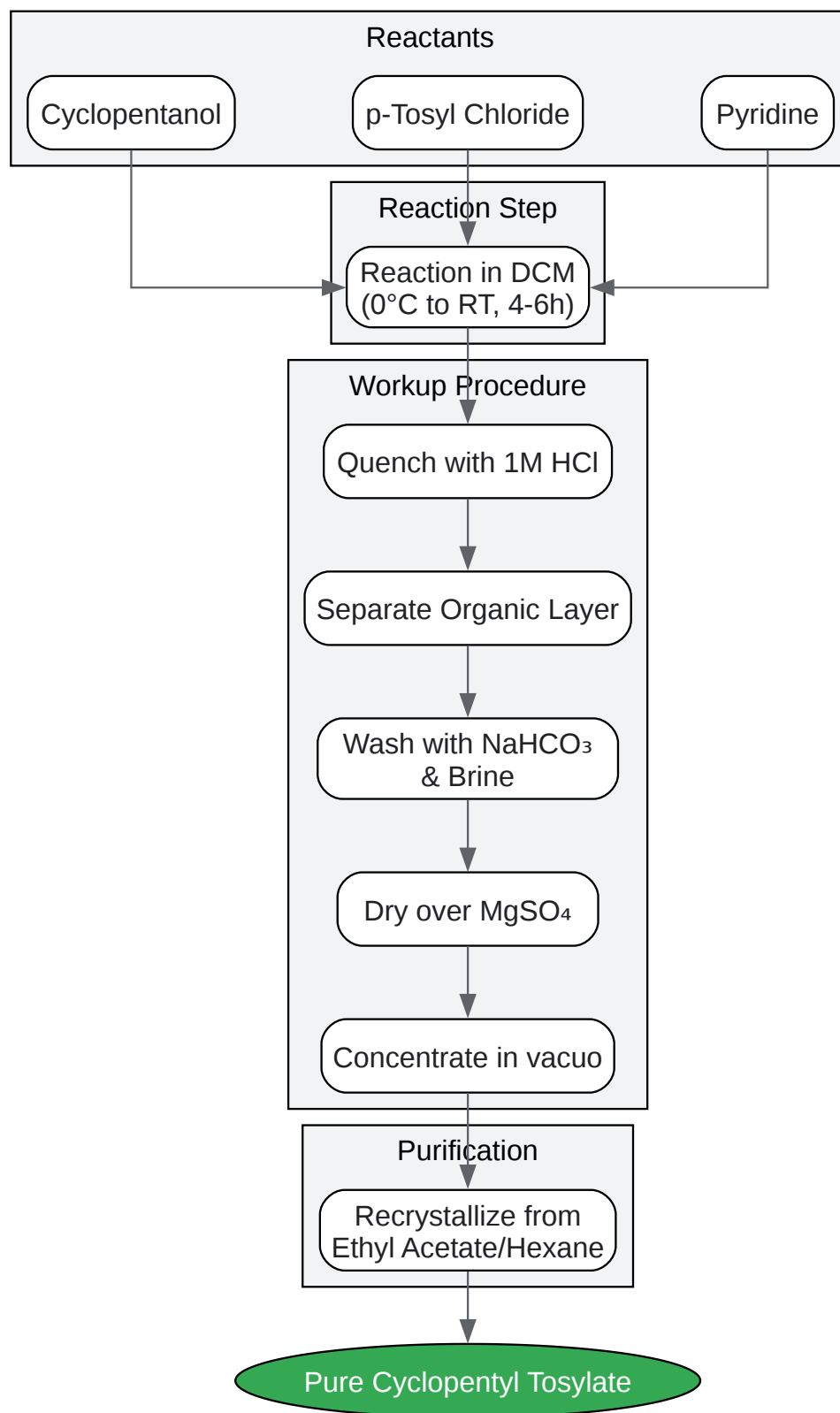
## Applications in Research and Drug Development

**Cyclopentyl tosylate** is a valuable building block in the synthesis of more complex molecules.

- **Pharmaceutical Synthesis:** It serves as a key intermediate for introducing the cyclopentyl moiety into drug candidates, which can modulate properties like lipophilicity and metabolic stability.[\[1\]](#)[\[6\]](#)
- **Functionalized Compounds:** Its predictable reactivity allows for the synthesis of complex chiral compounds, which are critical in modern drug development.[\[1\]](#)
- **Biomolecule Modification:** Researchers use **cyclopentyl tosylate** to alkylate specific sites on proteins and other biomolecules to probe enzyme mechanisms and biological functions.[\[1\]](#)
- **Material Science:** It is employed in polymer chemistry to create functionalized materials with enhanced thermal or mechanical properties for use in advanced coatings and adhesives.[\[1\]](#)

## Mandatory Visualizations

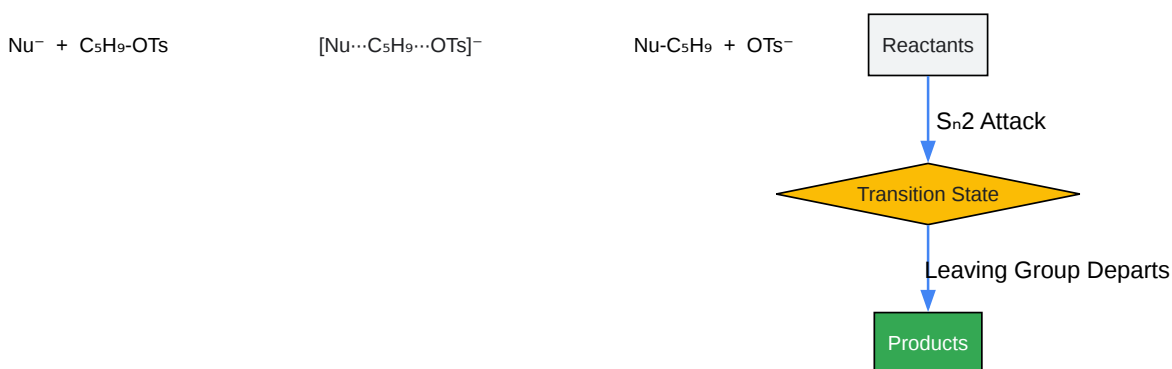
The following diagram outlines the logical flow of the synthesis and purification protocol described above.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **cyclopentyl tosylate**.

This diagram illustrates the general mechanism of a nucleophilic substitution ( $S_N2$ ) reaction involving **cyclopentyl tosylate**.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cyclopentyl tosylate | 3558-06-3 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Cyclopentyl 4-methylbenzene-1-sulfonate | C12H16O3S | CID 317685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]

- 5. Methyl p-tosylate(80-48-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Cyclopentyl Tosylate | 3558-06-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- To cite this document: BenchChem. [Cyclopentyl tosylate physical and chemical properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1655395#cyclopentyl-tosylate-physical-and-chemical-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)